sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate
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Overview
Description
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate is a chemical compound with the molecular formula C6H6N2O3Na It is a sodium salt derivative of a pyrimidinone compound, characterized by the presence of a pyrimidine ring with an oxo group at the 6-position and an acetate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate typically involves the reaction of 6-oxo-1,6-dihydropyrimidine with sodium acetate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization or precipitation. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems. The product is then purified using techniques such as filtration, centrifugation, and drying to obtain the final compound in a stable form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds share a similar pyrimidine core structure but differ in the substitution pattern and functional groups.
Indole derivatives: Although structurally different, indole derivatives exhibit similar biological activities and are used in related research areas.
Uniqueness
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2613388-89-7 |
---|---|
Molecular Formula |
C6H5N2NaO3 |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
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